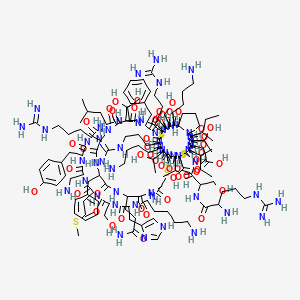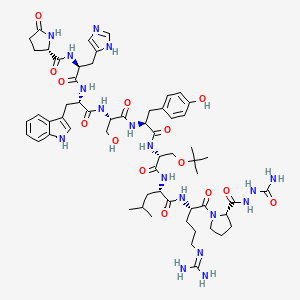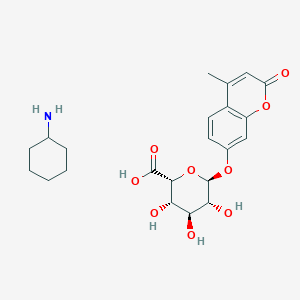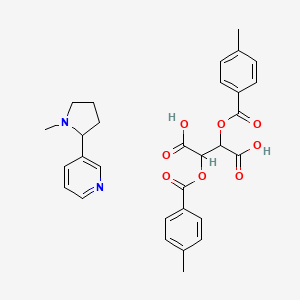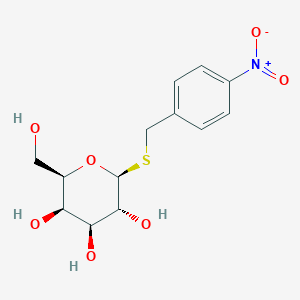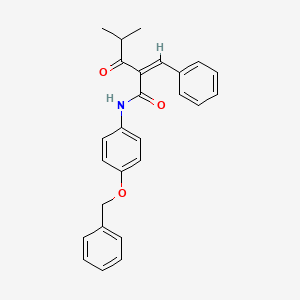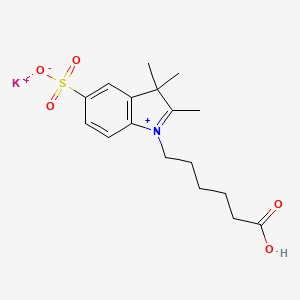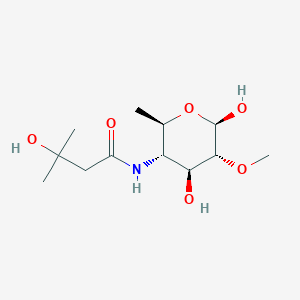
Anthrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthrose, a unique sugar, plays a crucial role in the biology of certain pathogens like Bacillus anthracis, where it is a critical component of the bacterium's exosporium, facilitating interaction with the host. The synthesis and study of Anthrose and its derivatives are pivotal for developing anthrax vaccines and understanding the bacterium's biochemistry and interaction mechanisms with hosts.
Synthesis Analysis
The chemical synthesis of Anthrose, specifically 4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose and its methyl glycosides, involves several key steps, including the inversion of configuration and N-acylation to achieve the target glycoside. This synthesis pathway opens avenues for creating anthrax conjugate vaccines and studying the sugar's biological implications (Saksena, Adamo, & Kováč, 2005).
Molecular Structure Analysis
In the biosynthesis of D-Anthrose, enzymes like AntD play a crucial role by catalyzing the acylation of dTDP-4-amino-4,6-dideoxyglucose, which is a precursor in the synthesis pathway. Structural studies reveal the enzyme's interaction with substrates, offering insights into the molecular intricacies of Anthrose biosynthesis and its regulation (Kubiak & Holden, 2012).
Chemical Reactions and Properties
Anthrose's chemistry includes its synthesis from D-galactose, leading to a hapten capable of inducing a highly specific and sensitive immune response, crucial for anthrax spore detection. This chemical behavior underlines the potential for developing sensitive diagnostic tools and vaccines (Dhénin et al., 2008).
Physical Properties Analysis
The analysis of Anthrose’s physical properties involves understanding its stability, solubility, and behavior under various conditions, which are essential for its application in vaccine development and diagnostic assays. However, specific studies directly addressing the physical properties of Anthrose in isolation were not found in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
Anthrose's chemical properties, such as reactivity and interactions with other biological molecules, are critical for its role in the exosporium of Bacillus anthracis. The enzyme-mediated synthesis of Anthrose, involving specific acyltransferases like AntD, demonstrates the sugar's unique chemical properties that contribute to its biological function and potential as a vaccine target (Kubiak & Holden, 2012).
Applications De Recherche Scientifique
Anthrose is a critical part of the antigenic determinants in Bacillus anthracis, the causative agent of anthrax. A novel synthetic route for anthrose-containing antigens, starting from D(+)-fucose, has been developed. This method employs intermediates with cyclic sulfite or sulfate functions, serving as protecting and leaving groups (Milhomme et al., 2011).
Anthrose's presence and absence in different Bacillus anthracis strains have been studied for its potential as a target for immunotherapy and specific detection of the bacterium. Notably, West African strains of B. anthracis have been identified that lack anthrose, possibly representing vaccine escape mutants. These strains carry genes for anthrose expression but are unable to produce it due to mutations (Zincke et al., 2020).
Structural and functional analyses of AntD from B. cereus have been conducted. AntD is crucial in anthrose biosynthesis, catalyzing the acylation of dTDP-4-amino-4,6-dideoxyglucose. This research aids in understanding the biosynthetic process of d-anthrose (Kubiak & Holden, 2012).
Anthrose's role in the immune response has been explored. A study synthesized a derivative of anthrose, which induced a specific immune response in rabbits. This suggests the potential of anthrose in developing detection methods or vaccines for anthrax (Dhénin et al., 2008).
The biosynthesis of anthrose in Bacillus anthracis has been detailed, with six contiguous genes identified as crucial for its production. Understanding this biosynthetic pathway offers insights into anthrose's role in the bacterium's physiology and potential applications in detection and vaccine development (Dong et al., 2008).
Mécanisme D'action
Target of Action
Anthrose is a unique monosaccharide found in Bacillus anthracis, a spore-forming gram-positive bacterium that causes anthrax . The primary target of anthrose is the external surface of the exosporium of B. anthracis, which is coated with glycosylated proteins . The sugar additions on these proteins are capped with anthrose .
Mode of Action
Anthrose interacts with its targets by attaching to the glycosylated proteins on the exosporium of B. anthracis . This interaction results in changes in the physiology and pathogenesis of B. anthracis. For instance, the loss of anthrose has been observed to delay spore germination and enhance sporulation .
Biochemical Pathways
The biochemical pathway for anthrose biosynthesis involves an antABCD operon encoding four putative anthrose biosynthetic enzymes . Mutations in this operon can lead to anthrose deficiency . For example, large chromosomal deletions within the anthrose biosynthetic operon have been identified in B. anthracis strains from Chile and Poland .
Pharmacokinetics
The pharmacokinetics of anthrose in the context of B. anthracisIt’s known that anthrose-deficient strains ofB. anthracis show altered behavior in terms of germination, sporulation, and interaction with the host immune system .
Result of Action
The presence or absence of anthrose has significant effects on the action of B. anthracis. Spores without anthrose are phagocytized at higher rates than spores with anthrose, indicating that anthrose may serve an antiphagocytic function on the spore surface . Furthermore, anthrose-deficient bacteria were found to be more abundant in the spleen following infection, indicating enhanced dissemination .
Action Environment
The action of anthrose and its effects can be influenced by environmental factors. For instance, anthrose-deficient strains of B. anthracis are no longer restricted to West Africa, suggesting that different environmental conditions may affect the prevalence of these strains . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthrose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

